molecular formula C12H15N5 B2437423 N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 1340814-20-1

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B2437423
CAS No.: 1340814-20-1
M. Wt: 229.287
InChI Key: QREOAMGRFSLDAK-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized . The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

Uniqueness

What sets N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine apart is the specific combination of the imidazole and pyrimidine rings, which can confer unique properties in terms of binding affinity, selectivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-6-imidazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-4-10(3-1)16-11-7-12(15-8-14-11)17-6-5-13-9-17/h5-10H,1-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREOAMGRFSLDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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